Methyl 4-(bromomethyl)picolinate
Description
Properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCMFOLVVSLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652158 | |
| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317335-16-3 | |
| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Bromomethyl Picolinate
Established Synthetic Routes and Reaction Conditions
The primary route for the synthesis of Methyl 4-(bromomethyl)picolinate involves a two-step process: the esterification of 4-methylpicolinic acid to form Methyl 4-methylpicolinate, followed by the regioselective bromination of the methyl group.
Regioselective Bromination Strategies
The key transformation in the synthesis of this compound is the selective bromination of the methyl group at the 4-position of the pyridine (B92270) ring. The most effective and widely employed method for this is the Wohl-Ziegler reaction, a free-radical bromination that utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgthermofisher.commychemblog.comchem-station.com
The reaction is typically carried out by refluxing a solution of Methyl 4-methylpicolinate with NBS and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent. mychemblog.comrsc.org Carbon tetrachloride was historically the solvent of choice due to its inertness and the insolubility of the succinimide (B58015) byproduct, which provides a visual cue for reaction completion. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene (B131634), ethyl acetate, or acetonitrile (B52724) are now preferred. organic-chemistry.orggoogle.com The use of light, often from a UV lamp, can also serve as an initiator for the radical reaction. google.com
A significant challenge in benzylic bromination is the potential for over-bromination, leading to the formation of dibromo- and tribromo-methyl byproducts. scientificupdate.com To mitigate this, a slight excess of NBS is typically used, and the reaction progress is carefully monitored. google.com The low and constant concentration of bromine generated in situ from NBS helps to favor the desired mono-bromination. libretexts.org
| Reagent/Condition | Role | Typical Parameters |
| N-Bromosuccinimide (NBS) | Brominating agent | 1.0-1.3 equivalents |
| Radical Initiator (AIBN, Benzoyl Peroxide) | Initiates the radical chain reaction | Catalytic amount |
| Solvent | Reaction medium | Carbon tetrachloride (historical), Chlorobenzene, Ethyl Acetate, Acetonitrile |
| Temperature | Provides energy for reaction | Reflux temperature of the chosen solvent |
| Light (optional) | Alternative radical initiator | UV lamp |
Precursor Design and Functional Group Interconversions Leading to the Bromomethyl Moiety
The direct precursor to this compound is Methyl 4-methylpicolinate. This precursor is most commonly synthesized through the Fischer esterification of 4-methylpicolinic acid. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, and heating the mixture to drive the equilibrium towards the ester product. google.commasterorganicchemistry.com The use of a large excess of the alcohol and the removal of water as it forms can lead to high yields of the desired ester. masterorganicchemistry.com
Alternative methods for esterification that are compatible with acid-sensitive substrates include the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or alkylating agents such as methyl iodide. youtube.com
The synthesis of the initial starting material, 4-methylpicolinic acid, can be achieved from 4-methylpyridine (B42270) (γ-picoline), a readily available industrial chemical isolated from coal tar or synthesized from acetaldehyde (B116499) and ammonia. wikipedia.org Oxidation of the methyl group of 4-methylpyridine to a carboxylic acid, followed by esterification, provides a viable route to the necessary precursor.
Mechanistic Aspects of this compound Formation
The formation of this compound via the Wohl-Ziegler reaction proceeds through a free-radical chain mechanism. mychemblog.comchemistrysteps.com The process can be broken down into three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or irradiation, which generates two radicals. These radicals then react with a molecule of bromine (present in trace amounts in NBS or generated from the reaction of NBS with HBr) to produce a bromine radical (Br•). organic-chemistry.orglibretexts.org
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of Methyl 4-methylpicolinate. This abstraction occurs at the benzylic position due to the lower bond dissociation energy of the C-H bond at this position and the resonance stabilization of the resulting benzylic radical. libretexts.org This radical then reacts with a molecule of bromine (Br₂) to form the desired product, this compound, and another bromine radical, which continues the chain reaction. chemistrysteps.com The bromine required for this step is continuously generated in low concentrations by the reaction of NBS with the hydrogen bromide (HBr) produced during the hydrogen abstraction step. libretexts.org
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, two benzylic radicals, or a benzylic radical and a bromine radical.
The regioselectivity of the bromination at the 4-position is influenced by the electronic effects of the pyridine nitrogen. The nitrogen atom is deactivating through its inductive effect, which can influence the stability of the radical intermediate. daneshyari.com
Optimization of Synthetic Pathways and Yields
Optimizing the synthesis of this compound is crucial for maximizing yield and minimizing the formation of impurities. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.
The prevention of over-bromination is a primary concern. Using a precise stoichiometry of NBS is critical; an excess can lead to the formation of the dibrominated byproduct. google.com The slow, controlled generation of bromine is a key feature of the Wohl-Ziegler reaction that aids in achieving mono-bromination. libretexts.org
The choice of solvent can also impact the reaction's selectivity and rate. While non-polar solvents are traditional, studies on similar systems have shown that the use of biphasic solvent systems (e.g., an organic solvent and water) can improve selectivity by efficiently scavenging the HBr byproduct, thereby suppressing side reactions. sci-hub.se
Continuous flow chemistry has emerged as a powerful tool for optimizing and scaling up photochemical reactions, including benzylic brominations. digitellinc.comacs.org Flow reactors offer precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved yields, enhanced safety, and reduced waste. The use of in-situ bromine generation in a flow system has been shown to be highly efficient. researchgate.net
| Parameter | Effect on Reaction | Optimization Strategy |
| NBS Stoichiometry | Controls the extent of bromination | Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material while minimizing di-bromination. |
| Initiator Concentration | Affects the rate of radical formation | Use a catalytic amount; too much can lead to uncontrolled side reactions. |
| Solvent | Influences solubility, reaction rate, and selectivity | Choose an inert solvent that allows for appropriate reaction temperature. Consider biphasic systems to remove HBr. |
| Temperature | Affects reaction rate | Maintain at reflux to ensure a steady rate of radical initiation and propagation. |
| Reaction Time | Determines the extent of conversion | Monitor the reaction by techniques like TLC or GC to determine the optimal time for maximizing the desired product and minimizing byproducts. |
Scalability Considerations for Research and Development
Scaling up the synthesis of this compound from the laboratory to a research and development or even industrial scale presents several challenges.
A major concern is the exothermic nature of the bromination reaction and the potential for thermal runaway, especially when using radical initiators that can decompose violently. researchgate.net Careful control of temperature and efficient heat dissipation are paramount. The use of continuous flow reactors can significantly mitigate these risks by providing a much higher surface-area-to-volume ratio, allowing for better thermal management. digitellinc.com
The handling of hazardous materials like bromine and radical initiators also requires stringent safety protocols on a larger scale. The use of NBS is generally considered safer than using elemental bromine. acs.org
Purification of the final product can also be a challenge on a larger scale. The succinimide byproduct from the Wohl-Ziegler reaction is typically removed by filtration. wikipedia.org However, the separation of the desired mono-brominated product from unreacted starting material and the di-brominated byproduct often requires chromatography, which can be cumbersome and costly for large quantities. rsc.org Crystallization is a preferred method for purification on an industrial scale if applicable.
The development of robust and scalable processes often involves a shift towards more sustainable and safer methodologies. Photochemical flow chemistry, for instance, offers a greener alternative to traditional batch processes by reducing solvent usage and improving energy efficiency. digitellinc.com Patents for the industrial production of similar brominated pyridine derivatives highlight the use of specific solvents like chlorobenzene and controlled reaction conditions to achieve high yields and purity on a large scale. google.comgoogle.com
Chemical Reactivity and Derivatization Pathways of Methyl 4 Bromomethyl Picolinate
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary site of reactivity on Methyl 4-(bromomethyl)picolinate is the benzylic bromide. The carbon of the bromomethyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for numerous derivatization pathways.
Alkylation Reactions with Diverse Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)
The bromomethyl group readily undergoes nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.
Amine Nucleophiles: Primary and secondary amines can be alkylated by this compound to form secondary and tertiary amines, respectively. dtic.millibretexts.orgwikipedia.orgnih.govorganic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. However, these reactions can sometimes be difficult to control, leading to mixtures of products due to over-alkylation. libretexts.orgnih.gov The resulting picolinate-containing amines are valuable precursors for the synthesis of more complex molecules, including ligands for metal complexes. In one documented approach, the alkylation of a Boc-protected diamine with a similar compound, methyl 6-(bromomethyl)picolinate, was successfully achieved, highlighting a method to control the reaction and avoid disubstituted products. unideb.hu
Thiol Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the bromide, leading to the formation of stable thioethers. organic-chemistry.orgyoutube.com This reaction provides a robust method for introducing sulfur-containing moieties into the picolinate (B1231196) scaffold.
Oxygen Nucleophiles: Alcohols and phenols can also serve as nucleophiles, reacting with this compound to form ethers. issr.edu.khlibretexts.orglibretexts.orgnagwa.com These reactions typically require a base to deprotonate the alcohol or phenol, increasing its nucleophilicity. The reactivity of the hydroxyl group can be influenced by its electronic environment; for instance, phenols are generally more acidic than aliphatic alcohols and can be readily deprotonated. issr.edu.khlibretexts.orglibretexts.org
Below is an interactive table summarizing the types of nucleophilic substitution reactions at the bromomethyl center of this compound.
| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |
| Amine | Primary/Secondary Amine | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN) |
| Thiol | Thiol/Thiolate | Thioether | Base (e.g., NaH, K₂CO₃) in a polar solvent (e.g., DMF, EtOH) |
| Oxygen | Alcohol/Phenol | Ether | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) |
Formation of Picolinate-Bridged or Tethered Systems
The reactivity of the bromomethyl group is instrumental in the construction of larger molecular architectures, such as bridged or tethered systems. By reacting this compound with difunctional or multifunctional nucleophiles, it is possible to create molecules where the picolinate moiety is linked to another chemical entity.
These picolinate-containing ligands are of significant interest in coordination chemistry for the complexation of metal ions. researchgate.netrsc.orgmdpi.com For example, the reaction with a diamine can lead to the formation of a ligand where two picolinate units are tethered by an alkyl chain. Such ligands can form stable complexes with a variety of metal ions, with potential applications in catalysis and materials science. The synthesis of macrocycles containing the picolinate unit can also be envisaged through reactions with appropriate difunctional nucleophiles. nih.govresearchgate.netrsc.orgnih.gov
Transformations Involving the Pyridine (B92270) Ring System and Ester Moiety
In addition to the reactive bromomethyl group, the pyridine ring and the methyl ester offer further opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Ester Hydrolysis and Carboxylic Acid Functionalization
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(bromomethyl)picolinic acid. This transformation is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting carboxylic acid provides a new handle for further functionalization, such as amide bond formation or conversion to other carbonyl derivatives.
Modifications of the Pyridine Nucleus via Derived Intermediates
While the pyridine ring itself is relatively stable, its electronic properties can be tuned by the substituents. researchgate.netclockss.orgorganic-chemistry.orgcapes.gov.br Following initial derivatization at the bromomethyl or ester positions, subsequent reactions can be performed to modify the pyridine nucleus. For instance, after conversion of the bromomethyl group, reactions such as nucleophilic aromatic substitution on the pyridine ring (if appropriately activated) or metal-catalyzed cross-coupling reactions could be explored to introduce additional substituents. The nitrogen atom of the pyridine ring can also be quaternized, which can influence the reactivity of the entire molecule. dtic.mil
Multi-functionalization Strategies and Orthogonal Reactivity Design
The presence of three distinct functional groups in this compound — the bromomethyl group, the ester, and the pyridine ring — makes it an attractive building block for the design of complex molecules using multi-functionalization and orthogonal reactivity strategies. Orthogonal reactivity implies that each functional group can be reacted selectively without affecting the others.
This allows for a stepwise and controlled synthesis of highly derivatized molecules. For example, the bromomethyl group can be reacted first under neutral or mildly basic conditions. Subsequently, the ester can be hydrolyzed under stronger basic conditions. Finally, the pyridine ring could be modified under specific reaction conditions. This orthogonal reactivity is a key principle in modern synthetic chemistry, enabling the efficient construction of complex targets.
Furthermore, this compound could potentially be employed in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach offers a highly efficient way to build molecular diversity.
Methyl 4 Bromomethyl Picolinate As a Precursor in Complex Molecule Synthesis
Role in Building Blocks for Agrochemicals and Specialty Chemicals
The structural motifs accessible from methyl 4-(bromomethyl)picolinate are also of significant interest in the development of new agrochemicals and specialty chemicals. The pyridine (B92270) core is a common feature in many successful herbicides and insecticides, and the ability to introduce diverse substituents via the bromomethyl handle provides a powerful tool for lead optimization.
The synthesis of novel fungicides and herbicides could involve the reaction of this compound with other heterocyclic or aromatic moieties known to impart agrochemical activity. The resulting compounds could be screened for their efficacy against a range of plant pathogens and weeds. Similarly, in the realm of specialty chemicals, this precursor could be used to synthesize novel ligands for catalysis, building blocks for functional polymers, or components of organic light-emitting diodes (OLEDs), where the electronic properties of the pyridine ring can be fine-tuned.
Strategic Incorporation into Precursors for Bioactive Molecules
The strategic placement of the this compound unit within a larger molecule can be a key design element in the development of new bioactive compounds. The picolinate (B1231196) moiety can act as a bioisostere for other functional groups, or it can be designed to interact with specific residues in a biological target.
Biomedical and Medicinal Chemistry Applications of Methyl 4 Bromomethyl Picolinate Derivatives
Development of Enzyme Inhibitors
The unique structural features of methyl 4-(bromomethyl)picolinate make it a valuable scaffold for the design of potent and selective enzyme inhibitors. The reactive bromomethyl group allows for covalent modification of enzyme active sites, while the picolinate (B1231196) moiety can be tailored to achieve specific interactions.
Inhibition of Metallo-β-Lactamases by this compound-Derived Structures
The rise of antibiotic resistance, particularly through the production of metallo-β-lactamases (MBLs) by bacteria, poses a significant threat to public health. nih.gov These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. nih.gov Consequently, there is a pressing need for the development of effective MBL inhibitors.
Derivatives of this compound have emerged as a promising class of MBL inhibitors. nih.govnih.gov These compounds are designed to mimic the natural substrate of the enzyme, allowing them to bind to the active site. The bromomethyl group can then react with key amino acid residues, leading to irreversible inhibition. Research has shown that strategic modifications to the picolinate ring and the substituent at the 4-position can significantly impact inhibitory potency and selectivity. nih.gov
One study explored the synthesis of a library of aryl derivatives substituted at the 4-position of the pyridine (B92270) ring of picolinic acid isosteres. nih.gov The goal was to generate interactions with nearby residue side chains within the MBL active site. This was achieved through the conversion of methyl 6-(hydroxymethyl)picolinate to various derivatives, highlighting the synthetic accessibility of these structures. nih.gov
| Compound | Modification | Reported Yield | Application |
| Methyl 4-bromo-6-(bromomethyl)picolinate | Bromination of methyl 4-bromo-6-methylpicolinate | - | Intermediate in inhibitor synthesis nih.gov |
| 6-(Carboxymethyl)picolinic acid | Hydrolysis of methyl 6-(cyanomethyl)picolinate | 30% | MBL inhibitor isostere nih.gov |
| Methyl 4-(3-chlorophenyl)-6-((diethoxyphosphoryl)methyl)picolinate | Multi-step synthesis | 42% | Enzyme inhibition studies |
Exploration of Other Enzymatic Targets
Beyond MBLs, the versatile nature of the this compound scaffold allows for its adaptation to target other enzymes of therapeutic importance. The ability to introduce diverse functional groups through the reactive bromomethyl handle enables the systematic exploration of structure-activity relationships for various enzymatic targets. For instance, these derivatives have been investigated as inhibitors of enzymes involved in metabolic pathways, which could have implications for cancer therapy and metabolic disorders.
Design and Synthesis of Receptor Ligands and Modulators
The development of selective receptor ligands and modulators is crucial for understanding and treating a wide range of diseases. This compound serves as a valuable starting material for the synthesis of novel compounds that can interact with specific biological receptors. The picolinate core can act as a recognition element, while the bromomethyl group provides a point for attaching various pharmacophores to modulate affinity and efficacy.
For example, research into the development of ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders, has utilized building blocks that can be conceptually linked to the modification of a core structure. nih.gov The synthesis of spirocyclic piperidines connected to a tetrahydroisoquinoline moiety via different linkers demonstrates the modular approach to ligand design. nih.gov This strategy allows for the fine-tuning of ligand properties to achieve desired selectivity and functional activity at different receptor subtypes.
Applications in Lanthanide-Based Optical Probes and MRI Contrast Agents
The unique photophysical and magnetic properties of lanthanide ions have made them invaluable tools in biomedical imaging. nih.govnih.gov Derivatives of this compound play a crucial role in the design of ligands that can chelate lanthanide ions and modulate their properties for specific imaging applications.
Modulation of Antenna Triplet State Energy for Sensing
In the design of lanthanide-based optical probes, an "antenna" molecule is often used to absorb light and transfer the energy to the lanthanide ion, which then luminesces. nih.gov The efficiency of this energy transfer is highly dependent on the energy of the antenna's triplet state. By modifying the structure of the antenna, which can be derived from or attached to a this compound-based chelator, the triplet state energy can be fine-tuned to match the energy levels of the lanthanide ion, thereby enhancing the luminescence signal. nih.gov This principle is exploited to create "smart" probes that exhibit a change in luminescence in response to specific biological analytes or environmental changes. nih.gov
Ligand Design for Enhanced Luminescence and Relaxivity
The design of the ligand that surrounds the lanthanide ion is critical for both optical probes and Magnetic Resonance Imaging (MRI) contrast agents. nih.govmdpi.com For optical probes, the ligand must protect the lanthanide from non-radiative deactivation by solvent molecules, while also providing a binding site for the antenna. nih.govrsc.org For MRI contrast agents, the ligand influences the relaxivity of the gadolinium(III) ion, which determines the degree of contrast enhancement. nih.govwikipedia.org
Investigation of Biological Activity Profiles of Derived Compounds
The biological potential of derivatives stemming from the this compound core structure is primarily evaluated through a series of in vitro studies. These initial screenings are crucial for identifying promising lead compounds and understanding their cellular effects.
Mechanistic Insights into Biological Interactions (e.g., binding to enzymes)
Understanding the mechanism by which a compound exerts its biological effect is a critical aspect of drug discovery. For the derivatives of picolinamide (B142947), some studies have delved into their molecular mechanisms of action.
In the case of the highly potent N-methylpicolinamide-4-thiol derivative, compound 6p, further investigation revealed that it selectively inhibits Aurora-B kinase. mdpi.com Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, and their dysregulation is often associated with cancer. The selective inhibition of Aurora-B kinase by compound 6p provides a clear mechanistic basis for its observed anti-proliferative effects. mdpi.com Molecular docking studies have further supported this finding, indicating stable interactions between compound 6p and the Aurora-B kinase. mdpi.com
Another study on 4-methyl quinazoline (B50416) derivatives, which can be considered related structures, found that certain compounds could simultaneously target phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov This dual-targeting approach is a promising strategy in cancer therapy. The lead compounds from this study were shown to modulate the expression of key proteins involved in cell signaling and gene expression, arrest the cell cycle, and induce apoptosis in cancer cells. nih.gov
While direct mechanistic studies on this compound derivatives are not available in the reviewed literature, the findings for related picolinamide and quinazoline derivatives suggest that this class of compounds may act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Advanced Research Methodologies and Spectroscopic Characterization in the Study of Methyl 4 Bromomethyl Picolinate
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)
The definitive identification and structural confirmation of Methyl 4-(bromomethyl)picolinate are accomplished through a combination of sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular framework. While specific spectral data for this compound is proprietary to chemical suppliers, the expected resonances in ¹H and ¹³C NMR spectra can be predicted based on its structure and comparison with analogous compounds. bldpharm.comchemicalbook.com
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. This includes a singlet for the methyl ester (-OCH₃) protons, a singlet for the benzylic protons of the bromomethyl (-CH₂Br) group, and a set of signals for the three aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons provide critical information about their electronic environment.
¹³C NMR Spectroscopy : The carbon NMR spectrum complements the proton data by identifying each unique carbon atom. Signals for the methyl ester carbon, the bromomethyl carbon, the ester carbonyl carbon, and the five distinct carbons of the pyridine ring would be expected.
High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the elemental composition and molecular weight of the compound. nih.gov For this compound (C₈H₈BrNO₂), HRMS provides a highly accurate mass measurement, which can be used to confirm its molecular formula. chemscene.com A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is the characteristic isotopic signature of the bromine atom. researchgate.net This technique is crucial for distinguishing the target compound from potential impurities and byproducts.
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, Flash Column Chromatography)
Chromatographic methods are essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity. bldpharm.com
Flash Column Chromatography is a rapid and efficient preparative technique used for purifying chemical compounds from mixtures. longdom.orgyoutube.com It is the standard method for isolating this compound following its synthesis. orgsyn.org The process involves the following steps:
Stationary Phase : A glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel. ucsb.edu
Mobile Phase : A solvent or a mixture of solvents (eluent), typically a non-polar solvent like hexanes mixed with a more polar solvent like ethyl acetate, is pushed through the column with pressure. longdom.orgchromtech.com
Separation : The crude reaction mixture is loaded onto the top of the silica gel. As the eluent flows through the column, the components of the mixture separate based on their differing polarities and affinities for the stationary phase.
Elution : The separated components are collected in fractions as they exit the column. The composition of these fractions is often monitored by Thin-Layer Chromatography (TLC). youtube.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final product. chromtech.com It offers high resolution and sensitivity for detecting and quantifying impurities. liskonchem.com In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase is used with a polar mobile phase. biotage.cominternationaljournalssrg.org By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed, and the area of the peak provides a quantitative measure of its purity. bldpharm.com
Crystallographic Analysis of this compound Derivatives and Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While crystallographic data for this compound itself is not widely published, analysis of its derivatives or co-crystals can provide invaluable insights. researchgate.netscispace.com
Computational Chemistry Approaches for Reactivity and Conformation Analysis
Computational chemistry serves as a powerful predictive tool to complement experimental findings. nih.gov Using methods like Density Functional Theory (DFT), researchers can model the electronic structure and geometry of this compound. rsc.org
These computational approaches can be used to:
Analyze Conformation : Determine the most stable three-dimensional arrangement of the atoms, particularly the rotational orientation of the ester and bromomethyl groups relative to the pyridine ring.
Predict Reactivity : Calculate properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for nucleophilic or electrophilic attack. rsc.org This information is vital for designing new synthetic routes and understanding the compound's reaction mechanisms.
Simulate Spectra : Predict spectroscopic data (e.g., NMR chemical shifts) which can then be compared with experimental results to further validate the proposed structure.
For example, computational studies on related manganese bipyridyl complexes have been used to understand their reactivity in CO₂ reduction, demonstrating the power of these methods to elucidate complex chemical processes. rsc.org
Future Directions and Emerging Research Avenues
Expansion of Novel Synthetic Applications for Methyl 4-(bromomethyl)picolinate
The inherent reactivity of the bromomethyl group makes this compound a versatile reagent for introducing the picolinate (B1231196) moiety into a variety of molecular architectures. Future research is likely to focus on its application in nucleophilic substitution reactions, where the bromine atom can be displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides. This would enable the synthesis of a diverse library of substituted picolinate derivatives with potential applications in medicinal chemistry and materials science.
Furthermore, the compound could serve as a key precursor in cross-coupling reactions. For instance, Suzuki or Stille coupling reactions could be employed to form new carbon-carbon bonds at the bromomethyl position, leading to more complex and functionalized pyridine (B92270) derivatives. Research in this area would expand the synthetic utility of this building block beyond simple substitution chemistry.
Exploring New Therapeutic Horizons for its Derivatives
Picolinate derivatives have a history of being explored for their biological activities. For example, chromium picolinate has been investigated for its role in glucose metabolism. nih.gov While no specific therapeutic derivatives of this compound are currently reported in major databases, its structure provides a template for the design of new potential therapeutic agents.
Future research could involve synthesizing a variety of derivatives and screening them for different biological activities. The picolinate core is a known chelating agent, and its derivatives could be investigated for their ability to interact with metal ions in biological systems. The development of new drugs often involves creating and testing large libraries of compounds, and this compound could be a valuable starting material for such endeavors. nih.gov The synthesis of novel heterocyclic compounds containing the picolinate structure is a promising area for discovering new anticancer, anti-inflammatory, or antimicrobial agents. mdpi.com
Integration into Advanced Materials Science and Catalysis
The pyridine nitrogen and the ester functionality of this compound make it an interesting candidate for the development of new materials and catalysts. Picolinate-based ligands have been used to create coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The bromomethyl group offers a reactive handle to anchor the picolinate unit onto polymer backbones or other solid supports.
Future research could explore the synthesis of polymers incorporating this compound. Such polymers might exhibit interesting properties, for instance, for use as cathode materials in rechargeable batteries. nih.gov Additionally, the compound could be used to synthesize novel ligands for homogeneous or heterogeneous catalysis. Pyridine-based ligands are widely used in catalysis, and the specific substitution pattern of this compound could lead to catalysts with unique selectivity and reactivity. biosynce.com
Implementation of Sustainable Synthesis and Green Chemistry Principles
The development of environmentally friendly synthetic methods is a key focus of modern chemistry. rasayanjournal.co.innih.govresearchgate.netresearchgate.net Future research concerning this compound will likely involve the development of sustainable synthetic routes to the compound itself and its derivatives. This could include the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.
For example, research could focus on developing catalytic methods for the bromination of the methyl group of a precursor, avoiding the use of stoichiometric and often harsh brominating agents. Similarly, the synthesis of its derivatives could be optimized to proceed in water or other environmentally benign solvents, and under milder conditions such as microwave-assisted synthesis. The principles of green chemistry will be crucial in ensuring that the future applications of this compound are both scientifically advanced and environmentally responsible.
Q & A
Q. What are the common synthetic routes for Methyl 4-(bromomethyl)picolinate, and how are reaction conditions optimized?
this compound is typically synthesized via bromination of the methyl group on the picolinate scaffold. A base (e.g., triethylamine) is often used to deprotonate intermediates, and brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator (e.g., AIBN) are employed. Reaction optimization focuses on solvent choice (e.g., DMF or CCl₄), temperature control (40–80°C), and stoichiometric ratios to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is standard .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is preferred for removing unreacted brominating agents and byproducts. Recrystallization from ethanol or methanol/water mixtures can enhance purity. Analytical techniques like TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) are critical for confirming purity (>95%) .
Q. How should researchers handle safety concerns related to this compound?
The compound’s bromomethyl group is reactive and potentially toxic. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid exposure to moisture or heat. Storage in airtight containers under inert gas (N₂ or Ar) at 2–8°C is advised. Consult SDS guidelines for spill management and disposal protocols .
Advanced Research Questions
Q. How can researchers address low yield or regioselectivity issues during bromination?
Low yields often stem from incomplete bromination or competing side reactions. Strategies include:
- Catalyst optimization : Use radical initiators (e.g., AIBN) at 60–80°C to enhance selectivity.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility, while non-polar solvents (CCl₄) reduce hydrolysis.
- Stoichiometric tuning : Excess brominating agent (1.2–1.5 eq) ensures complete conversion.
Monitor progress via <sup>1</sup>H NMR (disappearance of methyl proton signal at ~2.5 ppm) .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives?
Conflicts between NMR (e.g., unexpected coupling patterns) and X-ray data may arise due to dynamic effects or crystal packing. Solutions include:
Q. What strategies are effective for studying the stability of this compound under varying conditions?
Design controlled stability studies:
- Thermal stability : Heat samples at 25–60°C and monitor degradation via HPLC.
- Light sensitivity : Expose to UV/visible light and track decomposition products.
- Solvent compatibility : Test in DMSO, DMF, or aqueous buffers (pH 4–9) for 24–72 hours.
Degradation pathways (e.g., hydrolysis to 4-hydroxymethylpicolinate) can be characterized using LC-MS .
Q. How can this compound be leveraged in medicinal chemistry applications?
The bromomethyl group is a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution reactions to generate analogs. For example:
- Enzyme inhibitors : Introduce aryl/heteroaryl groups via Suzuki coupling for kinase inhibition studies.
- Prodrug development : Conjugate with bioactive amines (e.g., anticancer agents).
Validate activity via enzymatic assays (IC₅₀ determination) and molecular docking simulations .
Methodological Considerations
Q. How to troubleshoot inconsistencies between computational and experimental data for reaction mechanisms?
Discrepancies may arise from incomplete solvent modeling or transition-state approximations. Mitigate by:
- Explicit solvent modeling : Use COSMO-RS or SMD solvation models.
- Kinetic studies : Compare experimental activation energies (Arrhenius plots) with DFT-calculated barriers.
- Isotope labeling : Track bromine migration using <sup>13</sup>C or <sup>2</sup>H isotopes .
Q. What analytical methods best characterize the bromomethyl group’s reactivity?
Q. How to design SAR studies using this compound as a precursor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
